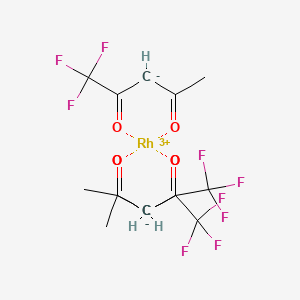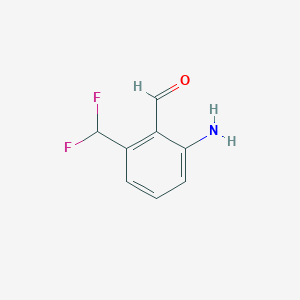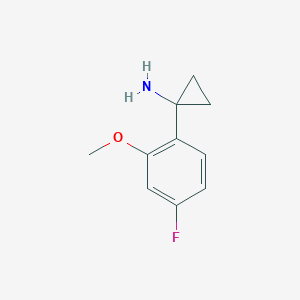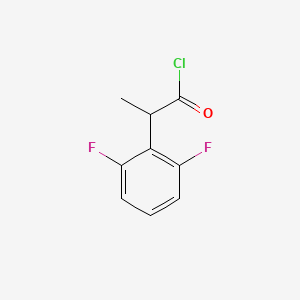
2-(2,6-Difluorophenyl)propanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Difluorophenyl)propanoyl chloride is an organic compound with the molecular formula C9H7ClF2O. It belongs to the class of carbonyl chlorides and is characterized by the presence of a difluorophenyl group attached to a propanoyl chloride moiety. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
2-(2,6-Difluorophenyl)propanoyl chloride can be synthesized through the Friedel-Crafts acylation reaction. In this process, 2,6-difluorobenzene is reacted with propanoyl chloride in the presence of an aluminum chloride (AlCl3) catalyst. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .
化学反応の分析
Types of Reactions
2-(2,6-Difluorophenyl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts reactions, introducing the 2-(2,6-difluorophenyl)propanoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Friedel-Crafts Acylation: The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is conducted under anhydrous conditions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Ketones: Formed by the reaction with aromatic compounds in Friedel-Crafts acylation.
科学的研究の応用
2-(2,6-Difluorophenyl)propanoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2,6-Difluorophenyl)propanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with the nucleophilic species. This reactivity is facilitated by the electron-withdrawing effects of the difluorophenyl group, which increases the electrophilicity of the carbonyl carbon .
類似化合物との比較
Similar Compounds
Propanoyl Chloride: Lacks the difluorophenyl group, making it less reactive and less selective in acylation reactions.
Benzoyl Chloride: Contains a phenyl group instead of a difluorophenyl group, resulting in different reactivity and selectivity patterns.
Uniqueness
2-(2,6-Difluorophenyl)propanoyl chloride is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
特性
分子式 |
C9H7ClF2O |
|---|---|
分子量 |
204.60 g/mol |
IUPAC名 |
2-(2,6-difluorophenyl)propanoyl chloride |
InChI |
InChI=1S/C9H7ClF2O/c1-5(9(10)13)8-6(11)3-2-4-7(8)12/h2-5H,1H3 |
InChIキー |
WYEXVGIMZFBVPE-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC=C1F)F)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B12845726.png)
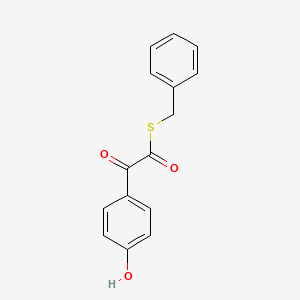
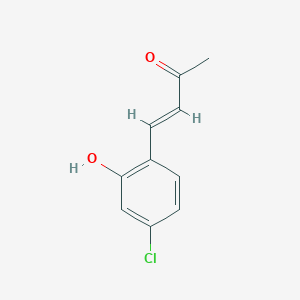
![2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12845744.png)
![5-[2-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B12845748.png)
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate](/img/structure/B12845754.png)
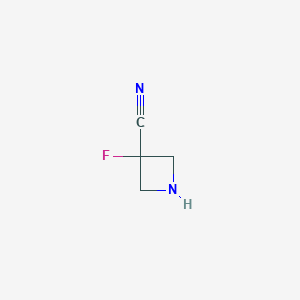


![5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12845792.png)

